Fmoc-D-Kynurenine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

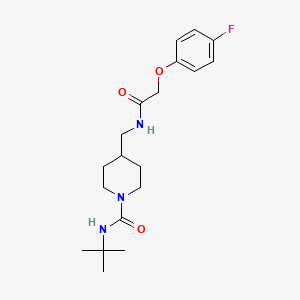

A high-yielding total synthesis of daptomycin, an important clinical antibiotic, was developed using Fmoc- L -Kyn (Boc)-OH, which is prepared in two steps from Fmoc- L -Trp (Boc)-OH . This synthesis proceeded with an unprecedented 22% overall yield .Molecular Structure Analysis

The molecular formula of Fmoc-D-Kynurenine is C18H17NO4 . The elucidation of a Camps cyclization reaction that occurs in the solid-phase when conventionally used kynurenine (Kyn) synthons, such as Fmoc- L -Kyn (Boc,CHO)-OH and Fmoc- L -Kyn (CHO,CHO)-OH, are exposed to 20% 2-methylpiperidine (2MP)/DMF was key to the development of this synthesis .Chemical Reactions Analysis

During the synthesis of daptomycin, a side reaction was accompanied by intractable peptide decomposition, which resulted in a low yield of Dap and a 4-quinolone containing peptide . The Camps cyclization was found to occur in solution when Boc- L -Kyn (Boc,CHO)-O t -Bu and Boc- L -Kyn (CHO,CHO)-OMe were exposed to 20% 2MP/DMF giving the corresponding 4-quinolone amino acid .Mécanisme D'action

Target of Action

Fmoc-D-Kynurenine primarily targets T-cells . T-cells are a type of white blood cell that play a crucial role in the immune system, particularly in adaptive immunity. They are responsible for a variety of immune responses, including the destruction of infected cells and the activation of other immune cells .

Mode of Action

Fmoc-D-Kynurenine interacts with its targets by inducing T-cell apoptosis . This is a long-established effect, mostly described for other tryptophan metabolites, including quinolinic acid and anthranilic acid . This new mechanism involves increased beta-fatty acid oxidation and depletion .

Biochemical Pathways

Fmoc-D-Kynurenine is involved in the kynurenine pathway . This pathway is a part of tryptophan metabolism and includes several enzymes and compounds that can modulate T cell function . The kynurenine pathway has been proposed as one of the key mechanisms used by tumor cells to escape immune surveillance for proliferation and metastasis . In an inflammatory environment such as cancer, the pathway is considered to be elevated, suppressing local immune cell populations and enhancing tumor growth .

Pharmacokinetics

It’s known that the compound is used in solid-phase peptide synthesis (spps), a method used for the production of peptides . During this process, Fmoc-D-Kynurenine is exposed to 20% 2-methylpiperidine (2MP)/DMF, which triggers a Camps cyclization reaction .

Result of Action

The result of Fmoc-D-Kynurenine’s action is the induction of T-cell apoptosis, which contributes to immunoregulation or immunosuppression . This protects from hyperinflammatory and autoimmune responses . These metabolites might also result in suppression of antitumor activity, under conditions dominated by overproduction of those metabolites by tumoral tissues .

Action Environment

The action of Fmoc-D-Kynurenine is influenced by environmental factors such as the presence of other metabolites and the physiological state of the organism . For instance, the Camps cyclization reaction that occurs during the solid-phase synthesis of Fmoc-D-Kynurenine is triggered by exposure to 20% 2-methylpiperidine (2MP)/DMF .

Safety and Hazards

Propriétés

IUPAC Name |

(2R)-4-(2-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c26-21-12-6-5-11-19(21)23(28)13-22(24(29)30)27-25(31)32-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14,26H2,(H,27,31)(H,29,30)/t22-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNQSJVSXLYNBV-JOCHJYFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)C4=CC=CC=C4N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)C4=CC=CC=C4N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Kynurenine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/no-structure.png)

![N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide](/img/structure/B2898916.png)

![(6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol](/img/structure/B2898917.png)

![N-(4-fluorophenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2898919.png)

![N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2898922.png)

![2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2898924.png)

![Tert-butyl N-[(2R)-1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate](/img/structure/B2898928.png)